molecular formula C8H6ClF3 B1341868 2-Chloro-6-methylbenzotrifluoride CAS No. 112641-25-5

2-Chloro-6-methylbenzotrifluoride

Cat. No.: B1341868
CAS No.: 112641-25-5
M. Wt: 194.58 g/mol
InChI Key: DRFZWZZCMLHZDO-UHFFFAOYSA-N
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Description

2-Chloro-6-methylbenzotrifluoride is an organic compound with the molecular formula C8H6ClF3. It is also known by its IUPAC name, 1-chloro-3-methyl-2-(trifluoromethyl)benzene. This compound is characterized by the presence of a chlorine atom, a methyl group, and a trifluoromethyl group attached to a benzene ring. It is commonly used in various chemical research and industrial applications due to its unique chemical properties .

Scientific Research Applications

2-Chloro-6-methylbenzotrifluoride is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of biochemical pathways and as a probe in molecular biology experiments.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals, dyes, and specialty chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methylbenzotrifluoride typically involves the chlorination of 2-methylbenzotrifluoride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring. The reaction conditions often include the use of a chlorinating agent such as thionyl chloride or sulfuryl chloride, and the reaction is conducted at elevated temperatures to facilitate the chlorination process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the initial synthesis of 2-methylbenzotrifluoride followed by chlorination. The process is optimized for large-scale production, ensuring high yield and purity of the final product. The reaction conditions are carefully controlled to minimize by-products and ensure the safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methylbenzotrifluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Chloro-6-methylbenzotrifluoride involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, making it a valuable moiety in drug design .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-fluorobenzotrifluoride
  • 2-Chloro-6-methylbenzaldehyde
  • 2-Chloro-6-methylbenzonitrile

Uniqueness

2-Chloro-6-methylbenzotrifluoride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it a valuable intermediate in various chemical and pharmaceutical applications .

Properties

IUPAC Name

1-chloro-3-methyl-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3/c1-5-3-2-4-6(9)7(5)8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRFZWZZCMLHZDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90592025
Record name 1-Chloro-3-methyl-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112641-25-5
Record name 1-Chloro-3-methyl-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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